N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-11(2)5-4-10-7-9-3-6-12-8-9/h3,6,8,10H,4-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFCIMZHLZBDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406047 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892593-13-4 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)ethyl][(thiophen-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The alkylation proceeds via a nucleophilic substitution mechanism, where the primary amine of N,N-dimethylethylenediamine attacks the electrophilic carbon of 3-thienylmethyl chloride. A base, typically potassium carbonate or sodium hydroxide, neutralizes the hydrochloric acid byproduct. The reaction is conducted under reflux in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol, with temperatures ranging from 60°C to 80°C.
Key Parameters and Optimization
-
Solvent Selection : Ethanol is preferred for its ability to dissolve both reactants and base, achieving yields of 70–75%.
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Stoichiometry : A 1:1 molar ratio of N,N-dimethylethylenediamine to 3-thienylmethyl chloride minimizes di-alkylation byproducts.
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Reaction Time : Completion typically requires 6–8 hours, as monitored by thin-layer chromatography (TLC).
Table 1: Traditional Alkylation Protocol
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 70°C (reflux) |
| Base | K2CO3 (1.5 equiv) |
| Reaction Time | 7 hours |
| Yield | 72% |
Reductive Amination Approach
Reductive amination has emerged as a sustainable alternative, leveraging thiophene-3-carbaldehyde and N,N-dimethylethylenediamine as starting materials. This method avoids hazardous alkylating agents and operates under milder conditions.
Reaction Design and Green Chemistry Innovations
The process involves two steps:
Advantages of Deep Eutectic Solvents
DESs enhance reaction efficiency by:
Table 2: Reductive Amination Protocol
| Parameter | Condition |
|---|---|
| Solvent | ChCl/Gly DES |
| Reducing Agent | STAB (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 98% |
Industrial-Scale Production
Scalability is critical for pharmaceutical applications. The reductive amination method has been successfully scaled to 50 g of substrate in 0.5 kg of DES, demonstrating robustness and reproducibility.
Process Intensification Strategies
Table 3: Industrial-Scale Performance Metrics
| Metric | Value |
|---|---|
| Batch Size | 50 g substrate |
| DES Usage | 0.5 kg |
| Purity (HPLC) | >99% |
| PMI (Process Mass Intensity) | 31.8 g/g |
Comparative Analysis of Methods
Efficiency and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienylmethyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new compounds with potential applications in materials science and pharmaceuticals.
- Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal interactions and catalysis.
Biology
- Antimicrobial Properties : Research indicates that N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.
Medicine
- Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases. The compound's ability to interact with biological targets could lead to novel treatments for conditions such as infections or tumors.
Industry
- Materials Development : In industrial applications, this compound is utilized in creating new materials and as an intermediate in pharmaceutical synthesis and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Methapyrilene’s 2-thienylmethyl group demonstrates how positional isomerism affects therapeutic applications .
- Biological Activity : While N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine exhibits potent antimicrobial activity (LC₅₀: 8.79 μM against Salmonella enterica), the target compound’s biological profile remains uncharacterized in the available literature . Methapyrilene’s antihistaminic activity highlights the pharmaceutical relevance of thienylmethyl-substituted ethylenediamines .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- Solubility : The target compound’s aqueous solubility is inferred from solubility handbooks but lacks experimental validation . In contrast, N,N,N'-Trimethylethylenediamine is highly water-miscible, making it suitable for catalytic applications .
- State and Stability : Methapyrilene hydrochloride’s crystalline form and stability underpin its pharmaceutical use , whereas hydroxybromobenzyl derivatives are typically solids with low aqueous solubility .
Biological Activity
N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H20Cl2N2S
- Molecular Weight : 271.24 g/mol
- Functional Groups : The compound contains both amine and thienyl functionalities, which influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various pharmacological effects.
Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for regulating metabolic pathways.
- Receptor Binding : It can bind to specific receptors, potentially influencing neurotransmission and other signaling pathways.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often possess significant antibacterial and antifungal properties. For instance, a study highlighted the effectiveness of thienyl derivatives against various microbial strains, suggesting a potential application in developing new antimicrobial agents.
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. Case studies have reported on thienyl-containing compounds demonstrating cytotoxic effects against several cancer cell lines .
Research Findings and Case Studies
Notable Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of thienyl derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships.
- Anticancer Activity : In vitro studies indicated that this compound could induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a lead compound for anticancer drug development .
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine?
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Alkylation of a primary amine (e.g., 3-thienylmethylamine) with a dihaloethane derivative.
- Step 2 : Subsequent dimethylation of the secondary amine using methyl iodide or formaldehyde/formic acid under reductive conditions.
- Step 3 : Purification via column chromatography or crystallization.
Key catalysts include platinum or palladium for hydrogenation steps, with reaction temperatures optimized between 50–80°C to avoid side products . Solvent choices (e.g., ethanol, THF) and pH control are critical to minimize byproducts like over-alkylated species .
Q. What analytical methods are most effective for structural characterization?
- NMR Spectroscopy : - and -NMR can confirm the presence of dimethylamino groups (δ ~2.2–2.5 ppm for N–CH) and the thienylmethyl moiety (aromatic protons at δ ~6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can validate molecular weight (MW: ~261.39 g/mol) and fragmentation patterns, such as cleavage at the ethanediamine backbone .
- UV-Vis Spectroscopy : Useful for detecting conjugated systems (e.g., thiophene rings) with λ near 255 nm, though solvent polarity may shift absorbance .
Advanced Research Questions
Q. How does this compound undergo metabolic activation, and what intermediates pose carcinogenic risks?
In vitro studies using liver microsomes reveal:
- Primary Pathways :
- Secondary Pathways :
Q. How can researchers resolve contradictions in solubility data for this compound?
Reported solubility values vary due to experimental conditions:
- Temperature Dependence : Solubility increases from 0.6012 g/L at 30°C to 4.444 g/L at 37.5°C, likely due to entropy-driven dissolution at higher temperatures .
- pH Effects : At physiological pH (7.4), protonation of amine groups enhances aqueous solubility, whereas neutral or alkaline conditions favor organic solvent partitioning .
Methodological Recommendation : Use buffered solutions (e.g., PBS) and temperature-controlled assays to standardize measurements.
Q. What experimental strategies are recommended to assess its carcinogenic potential?
- In Vitro Assays :
- In Vivo Models :
Q. What are the optimal storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, amber vials to prevent degradation via oxidation or photolysis.
- Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis; avoid aqueous buffers for long-term storage .
- Stability Monitoring : Conduct periodic LC-MS checks to detect degradation products (e.g., demethylated derivatives or thiophene ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
